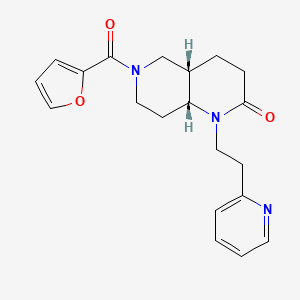![molecular formula C15H16N4O2 B5256425 N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B5256425.png)
N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is an organic compound characterized by the presence of two pyridine rings connected via a propyl chain with an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide typically involves the reaction between pyridine-4-carboxylic acid and 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A similar compound with two pyridine rings and a central amide linkage.
4-Pyridinecarboxamide: Another related compound with a single pyridine ring and an amide group.
Uniqueness
N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is unique due to its specific structure, which allows it to form stable complexes with metal ions and interact with biological targets in a distinct manner. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(pyridine-4-carbonylamino)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(12-4-9-16-10-5-12)18-7-2-8-19-15(21)13-3-1-6-17-11-13/h1,3-6,9-11H,2,7-8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFZGBGDJXIQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-{[2-(cyclopropylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5256343.png)
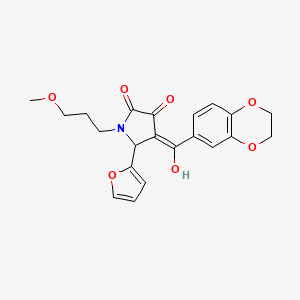
![5-{2-[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5256369.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5256376.png)
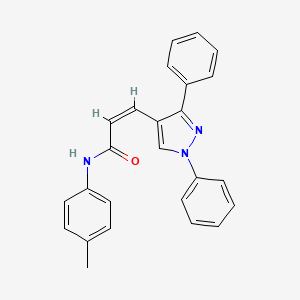
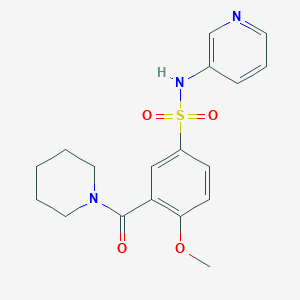
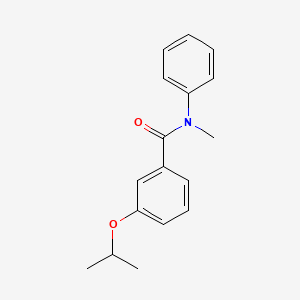
![(1R,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5256387.png)
![1-[2-(1H-indol-2-yl)ethyl]-3-naphthalen-1-ylurea](/img/structure/B5256390.png)
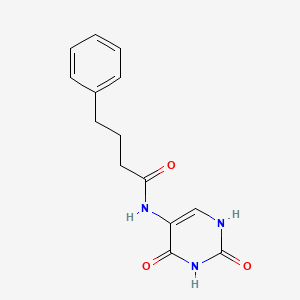


![N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B5256411.png)
